N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the molecule could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. This compound, with its multiple rings and functional groups, is likely to have a relatively high molecular weight. It is likely to be solid at room temperature, and its solubility would depend on the specific nature of its functional groups .Scientific Research Applications
Pharmaceutical Drug Development
The core structure of this compound resembles that found in many pharmacologically active molecules. For instance, pyrazolopyrimidines are known for their therapeutic potential. The presence of a chromene moiety further indicates possible antioxidant properties . This compound could be investigated for its efficacy in treating diseases where oxidative stress is a contributing factor.
Antimalarial Activity
Compounds with similar structural features have been reported to exhibit antimalarial activity . The pyrrole and pyrazole rings, in particular, are common in many antimalarial drugs. Research could explore the synthesis of derivatives of this compound to enhance its bioavailability and potency against malaria parasites.
HIV-1 Protease Inhibition
The pyrrolin-4-one substructure is associated with HIV-1 protease inhibitory activity . Given the ongoing need for new HIV treatments, this compound could serve as a lead structure for the development of novel inhibitors that could be more effective or have fewer side effects than current therapies.
Cancer Therapeutics
Flavonoids and their derivatives, such as extended flavonoids, have been studied for their anti-cancer properties . The compound , with its chromene ring system, could be a candidate for anti-cancer drug research, potentially targeting specific pathways involved in cancer cell proliferation.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N7O4/c1-14-11-21(27-24(35)20-12-18(33)16-9-5-6-10-19(16)36-20)32(30-14)25-28-22-17(23(34)29-25)13-26-31(22)15-7-3-2-4-8-15/h2-13H,1H3,(H,27,35)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDINLPMSZDDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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